18β-Hydroxy-3-epi-α-yohimbine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

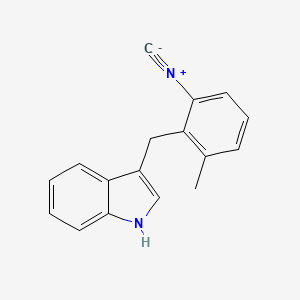

C17H14N2 |

|---|---|

分子量 |

246.31 g/mol |

IUPAC名 |

3-[(2-isocyano-6-methylphenyl)methyl]-1H-indole |

InChI |

InChI=1S/C17H14N2/c1-12-6-5-9-16(18-2)15(12)10-13-11-19-17-8-4-3-7-14(13)17/h3-9,11,19H,10H2,1H3 |

InChIキー |

NNWWARKEVJEECU-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(=CC=C1)[N+]#[C-])CC2=CNC3=CC=CC=C32 |

製品の起源 |

United States |

Foundational & Exploratory

Unveiling the Natural Sources of 18β-Hydroxy-3-epi-α-yohimbine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

18β-Hydroxy-3-epi-α-yohimbine is a naturally occurring monoterpenoid indole (B1671886) alkaloid, a derivative of yohimbine (B192690). This compound has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides an in-depth overview of the known natural sources of this compound, presenting available quantitative data, detailed experimental protocols for its isolation, and an exploration of its biosynthetic pathway. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been identified in several plant species, primarily within the Rauvolfia genus of the Apocynaceae family. More recently, its presence has also been reported in the Asteraceae family.

Primary Natural Sources:

-

Rauvolfia vomitoria Afzel. [1]

-

Rauvolfia serpentina (L.) Benth. ex Kurz [2]

-

Rauvolfia ligustrina Roem. & Schult. [3]

-

Eupatorium triplinerve Vahl (synonym: Ayapana triplinervis)[1]

While these plants are confirmed sources, the concentration of this compound can vary depending on the plant part, geographical location, and harvesting time.

Quantitative Analysis

To date, specific quantitative data on the yield or concentration of this compound from its natural sources remains limited in publicly available literature. However, data for the related compound, α-yohimbine (rauwolscine), can provide a preliminary indication of the potential yield of yohimbine-type alkaloids in Rauvolfia species.

| Plant Species | Plant Part | Compound | Yield/Concentration | Reference |

| Rauvolfia canescens/tetraphylla | Dry Leaves | α-Yohimbine | 600-670 mg/100g | [4] |

| Rauvolfia canescens | Leaves | α-Yohimbine | 0.4% | [5] |

| Rauvolfia canescens | Roots | α-Yohimbine | 0.017% | [5] |

| Rauvolfia verticillata | Root | Yohimbine | 176.5 ± 0.2 µg/g | [6] |

| Rauvolfia verticillata | Root | Reserpine | 135.6 ± 0.5 µg/g | [6] |

| Rauvolfia verticillata | Root | Ajmalicine | 118.5 ± 0.1 µg/g | [6] |

Note: The provided data is for α-yohimbine and other related alkaloids and should be considered as an indicator of the general alkaloid content in these plants. Further targeted quantitative studies using certified reference standards are required to determine the precise concentration of this compound.

Experimental Protocols

General Extraction and Isolation of Yohimbine-Type Alkaloids from Rauvolfia Species

The following is a generalized protocol for the extraction of yohimbine-type alkaloids from Rauvolfia plant material, based on established methods for related compounds.[5] This protocol would require further optimization for the specific isolation of this compound.

1. Plant Material Preparation:

-

The desired plant parts (e.g., leaves, roots) are collected, dried, and ground into a fine powder.

2. Alkalinization and Extraction:

-

The powdered plant material is moistened with an alkaline solution (e.g., 25% ammonia (B1221849) solution) to a pH of 9-9.5.

-

The alkalinized material is then extracted with a non-polar organic solvent, such as toluene, at a slightly elevated temperature (e.g., 40-50°C) with continuous stirring for several hours. This process is typically repeated multiple times to ensure exhaustive extraction.

-

The solvent extracts are pooled together.

3. Acidic Extraction:

-

The pooled organic extract is then treated with an acidic aqueous solution (e.g., tartaric acid solution) to a pH of 3.5 ± 0.5.

-

The mixture is partitioned, and the acidic aqueous layer, now containing the protonated alkaloids, is collected. This step is repeated to maximize the transfer of alkaloids into the aqueous phase.

4. Basification and Re-extraction:

-

The combined acidic aqueous extracts are then made alkaline (pH 9-9.5) with a base, such as ammonia solution.

-

The basified solution is then re-extracted with a water-immiscible organic solvent (e.g., toluene). The alkaloids, now in their free base form, will partition back into the organic layer.

5. Purification:

-

The organic extract is washed with purified water to remove residual impurities.

-

The solvent is then evaporated under reduced pressure to yield the crude alkaloid mixture.

-

Further purification is typically achieved through chromatographic techniques such as column chromatography over silica (B1680970) gel or alumina, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the individual alkaloids.

Isolation from Rauvolfia serpentina "Hairy Roots"

This compound has been successfully isolated from "hairy root" cultures of Rauvolfia serpentina. While the detailed protocol from the specific study is not available, the general procedure for extracting alkaloids from hairy root cultures is as follows:

1. Hairy Root Culture:

-

Hairy root cultures of Rauvolfia serpentina are established by infecting sterile plant explants with Agrobacterium rhizogenes.

-

The cultures are maintained in a suitable liquid medium until sufficient biomass is obtained.

2. Extraction and Purification:

-

The harvested hairy roots are dried and pulverized.

-

The powdered roots are then subjected to a similar acid-base extraction procedure as described for the whole plant material.

-

The final purification of this compound from the crude extract is achieved through repeated chromatographic separations, and the structure is confirmed by spectroscopic methods (NMR, MS).

Biosynthesis of this compound

The biosynthesis of this compound follows the general pathway of monoterpenoid indole alkaloids.

General Yohimbane Alkaloid Biosynthesis

The biosynthesis of the yohimbane skeleton begins with the condensation of tryptamine (B22526) and the monoterpenoid secologanin.

Caption: General biosynthetic pathway leading to the yohimbane skeleton.

Proposed Hydroxylation Step

The final step in the formation of this compound is the hydroxylation of a yohimbane precursor, likely 3-epi-α-yohimbine. This reaction is catalyzed by a specific hydroxylase enzyme, likely a cytochrome P450 monooxygenase.

Caption: Proposed enzymatic hydroxylation to form the final product.

While the specific enzyme responsible for this 18β-hydroxylation in Rauvolfia or Eupatorium species has not yet been fully characterized, studies on the microbial hydroxylation of yohimbine suggest that cytochrome P450 enzymes are capable of catalyzing such reactions.[7] Further research is needed to identify and characterize the specific plant enzyme involved in this biosynthetic step.

Conclusion

This compound is a valuable natural product found in several plant species, with the Rauvolfia genus being the primary source. This guide has summarized the current knowledge on its natural occurrence, provided a framework for its extraction and isolation, and outlined its likely biosynthetic pathway. The lack of specific quantitative data and a detailed, optimized isolation protocol highlights critical areas for future research. A deeper understanding of the biosynthesis, particularly the characterization of the terminal hydroxylase enzyme, could pave the way for biotechnological production methods. This information is vital for advancing the pharmacological investigation and potential therapeutic development of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 18-Beta-hydroxy-3-epi-alpha-yohimbine | C21H26N2O4 | CID 102004710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. WO2022059018A1 - Improved industrial process for extraction of alpha yohimbine from rauwolfia species and the extract thereof - Google Patents [patents.google.com]

- 5. US10730869B2 - Process for extracting alpha yohimbine (rauwolscine) from Rauwolfia species - Google Patents [patents.google.com]

- 6. asianpubs.org [asianpubs.org]

- 7. Hydroxylases involved in terpenoid biosynthesis: a review - PMC [pmc.ncbi.nlm.nih.gov]

Isolating 18β-Hydroxy-3-epi-α-yohimbine from Rauwolfia serpentina: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation, characterization, and potential biological significance of 18β-Hydroxy-3-epi-α-yohimbine, a minor indole (B1671886) alkaloid found in Rauwolfia serpentina. This document details experimental protocols, summarizes quantitative data, and visualizes key processes to facilitate further research and drug development efforts centered on this natural compound.

Introduction

Rauwolfia serpentina (Indian snakeroot) is a medicinal plant with a rich history in traditional medicine, primarily due to its diverse array of indole alkaloids. While major alkaloids like reserpine (B192253) and yohimbine (B192690) have been extensively studied, minor constituents such as this compound represent a promising frontier for novel therapeutic discovery. This guide focuses on the intricate process of isolating this specific stereoisomer from the complex matrix of the plant's roots.

Quantitative Data Summary

The isolation of specific minor alkaloids from natural sources is often characterized by variable yields depending on the plant material, geographical source, and extraction methodology. While specific quantitative data for the yield of this compound from Rauwolfia serpentina is not extensively reported in publicly available literature, the following tables provide representative data for the content of related alkaloids in Rauwolfia species and typical parameters for their chromatographic separation.

Table 1: Representative Content of Major Alkaloids in Rauwolfia serpentina Roots

| Alkaloid | Content Range (mg/g dry weight) | Analytical Method |

| Reserpine | 0.5 - 2.5 | HPLC-UV |

| Yohimbine | 0.1 - 1.0 | HPLC-UV |

| Ajmaline | 0.2 - 1.5 | HPLC-UV |

| Ajmalicine | 0.2 - 0.8 | HPLC-UV |

Note: This data is compiled from various phytochemical studies and is intended to provide a general overview. Actual yields may vary.

Table 2: Chromatographic Parameters for Separation of Yohimbine Isomers

| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase | Acetonitrile (B52724):Water with 0.1% Formic Acid (Gradient) | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 0.8 - 1.2 mL/min | 0.2 - 0.5 mL/min |

| Detection | UV (220 nm, 280 nm) | UV-PDA, Mass Spectrometry (MS) |

| Temperature | 25 - 35 °C | 30 - 45 °C |

Experimental Protocols

The following is a representative, multi-stage protocol for the isolation and characterization of this compound from the roots of Rauwolfia serpentina. This protocol is based on established methods for the separation of indole alkaloids from this plant.

Plant Material and Extraction

-

Preparation of Plant Material: Dried roots of Rauwolfia serpentina are ground into a fine powder to increase the surface area for efficient extraction.

-

Maceration: The powdered root material is macerated with methanol (B129727) (or ethanol) in a ratio of 1:10 (w/v) for 72 hours at room temperature with occasional shaking. The process is repeated three times to ensure exhaustive extraction.

-

Filtration and Concentration: The methanolic extracts are pooled, filtered through Whatman No. 1 filter paper, and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude extract.

Acid-Base Extraction for Alkaloid Enrichment

-

Acidification: The crude methanolic extract is dissolved in 5% aqueous hydrochloric acid (HCl) and filtered to remove non-alkaloidal residues.

-

Defatting: The acidic solution is then partitioned with chloroform (B151607) (or diethyl ether) in a separatory funnel to remove fats and other non-polar impurities. The aqueous layer containing the protonated alkaloids is retained.

-

Basification and Extraction: The pH of the aqueous layer is adjusted to 9-10 with a base (e.g., ammonium (B1175870) hydroxide) to deprotonate the alkaloids, rendering them soluble in organic solvents. The free alkaloids are then extracted with chloroform or a mixture of dichloromethane (B109758) and isopropanol.

-

Concentration: The organic layer is collected, dried over anhydrous sodium sulfate, and evaporated to dryness to yield the total alkaloidal fraction.

Chromatographic Purification

-

Column Chromatography: The total alkaloidal fraction is subjected to column chromatography over silica (B1680970) gel (60-120 mesh). The column is eluted with a gradient of increasing polarity, starting with a non-polar solvent like hexane (B92381) and gradually increasing the proportion of a more polar solvent like ethyl acetate (B1210297) and then methanol.

-

Fraction Collection and TLC Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualized under UV light (254 nm and 366 nm) and with Dragendorff's reagent. Fractions with similar TLC profiles are pooled.

-

Preparative HPLC: Fractions showing the presence of compounds with polarity similar to yohimbine isomers are further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) in a gradient elution. This step is crucial for separating the closely related stereoisomers.

Characterization and Structure Elucidation

The purified this compound is characterized using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are conducted to elucidate the detailed chemical structure and stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption maxima characteristic of the indole chromophore.

Visualizations

Experimental Workflow

Caption: Workflow for the isolation of this compound.

Proposed Signaling Pathway

Based on the known pharmacological activity of yohimbine and its isomers as α2-adrenergic receptor antagonists, the following signaling pathway is proposed for this compound.

18β-Hydroxy-3-epi-α-yohimbine: A Technical Overview of its Discovery and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

18β-Hydroxy-3-epi-α-yohimbine is a naturally occurring indole (B1671886) alkaloid belonging to the yohimbine (B192690) family of compounds. First identified in the 1990s, this molecule has garnered interest for its potential pharmacological activities, particularly its effects on the central nervous system. This technical guide provides a comprehensive summary of the discovery, isolation, structural elucidation, and known biological characterization of this compound, based on currently available scientific literature.

Discovery and Physicochemical Properties

This compound was first isolated from "hairy root" cultures of Rauwolfia serpentina Benth.[1]. Its structure was determined through spectroscopic analysis[1]. The compound has also been identified in Rauwolfia vomitoria and Rauwolfia ligustrina[2][3].

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₆N₂O₄ | [4] |

| Molecular Weight | 370.4 g/mol | [4] |

| CAS Number | 81703-06-2 | [1] |

| IUPAC Name | methyl (1R,15S,17R,18R,19S,20S)-17,18-dihydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | [4] |

Experimental Protocols

Isolation and Structural Elucidation

Caption: General workflow for the isolation of indole alkaloids.

-

Extraction: The dried and powdered plant material (e.g., roots) is subjected to solvent extraction, typically with methanol (B129727) or ethanol, to obtain a crude extract containing a mixture of alkaloids and other secondary metabolites.

-

Acid-Base Partitioning: The crude extract is then subjected to acid-base partitioning to selectively isolate the basic alkaloid fraction from non-alkaloidal components.

-

Chromatography: The enriched alkaloid fraction is further purified using chromatographic techniques. This often involves column chromatography over silica (B1680970) gel or alumina, with a gradient of solvents of increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Crystallization: Fractions containing the pure compound are combined, and the solvent is evaporated. The resulting solid is often recrystallized to obtain the pure crystalline alkaloid.

-

Structure Elucidation: The structure of the isolated compound is determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy[1].

Anxiolytic Activity Assessment in Adult Zebrafish

The anxiolytic effects of this compound were evaluated using an adult zebrafish model[2]. The general experimental setup is as follows:

Caption: Workflow for anxiolytic testing in zebrafish.

-

Animals: Adult zebrafish (Danio rerio) are used as the animal model.

-

Drug Administration: this compound, dissolved in a suitable vehicle (e.g., 3% DMSO), is administered to the zebrafish, typically via intraperitoneal injection. A vehicle control group and a positive control group (e.g., diazepam) are included[2].

-

Behavioral Testing: The anxiolytic effects are assessed using the light-dark box test. This test is based on the innate aversion of zebrafish to brightly illuminated areas. Anxiolytic compounds typically increase the time spent in the light compartment.

-

Data Analysis: The behavior of the zebrafish is recorded and analyzed for parameters such as the time spent in the light and dark compartments, the number of transitions between compartments, and locomotor activity.

Pharmacological Characterization

Anxiolytic Activity

This compound has demonstrated anxiolytic effects in adult zebrafish at doses of 4, 12, and 20 mg/kg[2]. This activity is believed to be mediated through the serotonergic system, specifically via the 5-HT3A receptor[2]. Molecular docking studies have supported the interaction of this compound with the 5-HT3A receptor[2].

Cytotoxicity

Currently, there is no published data on the cytotoxic activity of this compound against human cancer cell lines. However, studies on other yohimbine-type alkaloids isolated from Rauwolfia vomitoria have shown cytotoxic effects. For instance, Rauvine B exhibited moderate cytotoxicity against human MCF-7 breast cancer, SWS80 colon cancer, and A549 lung cancer cell lines[5].

Table 2: Biological Activity of this compound

| Activity | Model | Results | Source |

| Anxiolytic | Adult Zebrafish (Light/Dark Box Test) | Active at 4, 12, and 20 mg/kg | [2] |

| Toxicity | Adult Zebrafish | LD₅₀ > 20 mg/kg | [2] |

Signaling Pathway

The anxiolytic activity of this compound is proposed to involve the serotonergic signaling pathway through its interaction with the 5-HT3A receptor[2]. The 5-HT3 receptor is a ligand-gated ion channel, and its activation typically leads to a rapid, transient depolarization of the neuronal membrane.

Caption: Proposed mechanism of anxiolytic action.

Conclusion

This compound is a yohimbine-related indole alkaloid with demonstrated anxiolytic properties in preclinical models. Its mechanism of action appears to be linked to the serotonergic system via the 5-HT3A receptor. While initial studies are promising, further research is required to fully elucidate its pharmacological profile, including its binding affinity to various receptors, its efficacy in other preclinical models of anxiety, and its potential cytotoxic effects. Detailed pharmacokinetic and toxicological studies are also necessary to assess its drug development potential.

References

18β-Hydroxy-3-epi-α-yohimbine molecular structure and stereochemistry

An In-depth Technical Guide to 18β-Hydroxy-3-epi-α-yohimbine: Molecular Structure and Stereochemistry

Introduction

This compound is a pentacyclic indole (B1671886) alkaloid, a derivative of yohimbine (B192690), that has been isolated from natural sources such as plants of the Rauvolfia genus, including Rauvolfia vomitoria and Rauvolfia serpentina.[1][2][3][4] This document provides a detailed technical overview of its molecular structure, stereochemical configuration, and physicochemical properties, intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Nomenclature

The fundamental structure of this compound is based on the yohimban (B1201205) skeleton, which consists of five fused rings. It is systematically named Methyl (3β,16β,17α,18β,20α)-17,18-dihydroxyyohimban-16-carboxylate.[5]

-

Core Scaffold : The molecule is built upon a yohimban ring system, which features a tetracyclic core fused to an indole ring system.

-

Key Functional Groups :

-

An indole nucleus.

-

A methyl ester group at position C16.

-

Two hydroxyl groups at positions C17 and C18.

-

Stereochemistry

The stereochemistry of yohimbine alkaloids is complex due to multiple chiral centers. The specific configuration of this compound is defined by the arrangement of substituents at these centers. The IUPAC name, methyl (1R,15S,17R,18R,19S,20S)-17,18-dihydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate, precisely defines the absolute configuration at each stereocenter.[1][6]

The common name can be deconstructed to understand its key stereochemical features relative to the parent yohimbine structure:

-

α-Yohimbine : This term typically describes the stereochemical relationship at the C/D/E ring junctions, specifically involving centers C3, C15, and C20.

-

3-epi : The "epi" designation indicates that the stereochemistry at the C3 position is inverted compared to that of α-yohimbine. In this molecule, the hydrogen at C3 has a β-orientation.

-

18β-Hydroxy : This specifies that the hydroxyl group attached to the C18 position is in the "beta" orientation, meaning it projects "above" the plane of the ring system.

The following diagram illustrates the logical derivation of the molecule's stereochemistry from the core yohimbine structure.

Physicochemical and Spectroscopic Data

Quantitative data for this compound are summarized below. This information is critical for its purification, characterization, and formulation.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₆N₂O₄ | PubChem[1] |

| Molecular Weight | 370.44 g/mol | ChemFaces[3], MCE[4] |

| Exact Mass | 370.18925731 Da | PubChem[1] |

| CAS Number | 81703-06-2 | ChemicalBook[2] |

| Density (Predicted) | 1.4±0.1 g/cm³ | ChemSrc[5] |

| Boiling Point (Predicted) | 564.0±50.0 °C at 760 mmHg | ChemSrc[5] |

| Flash Point (Predicted) | 294.9±30.1 °C | ChemSrc[5] |

| LogP (Predicted) | 1.38 | ChemSrc[5] |

| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemicalBook[2], BioCrick[6] |

| Appearance | Powder | BioCrick[6] |

Experimental Protocols

Isolation from Natural Sources

This compound is a natural product found in plants like Rauvolfia vomitoria.[2][4] A general protocol for its isolation from plant material involves the following steps:

-

Extraction : The dried and powdered plant material (e.g., roots, leaves) is subjected to solvent extraction, typically using methanol (B129727) or ethanol, to obtain a crude extract.

-

Acid-Base Partitioning : The crude extract is dissolved in an acidic aqueous solution to protonate the basic alkaloids, making them water-soluble. The aqueous layer is then washed with a non-polar solvent (e.g., hexane) to remove neutral compounds. The pH of the aqueous layer is subsequently raised with a base (e.g., ammonia) to deprotonate the alkaloids, which are then extracted into an organic solvent like chloroform or dichloromethane.

-

Chromatography : The resulting alkaloid-rich fraction is subjected to multiple chromatographic steps for purification. This typically includes:

-

Column Chromatography : Using silica (B1680970) gel or alumina (B75360) with a gradient of solvents (e.g., hexane-ethyl acetate, chloroform-methanol) to separate compounds based on polarity.

-

High-Performance Liquid Chromatography (HPLC) : A final purification step using a suitable column (e.g., C18) and mobile phase to isolate the pure compound.

-

Structural Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic techniques. The structural identification of this compound has been confirmed using such data.[3]

-

Mass Spectrometry (MS) : Provides the exact mass and molecular formula of the compound.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Determines the number and environment of hydrogen atoms.

-

¹³C NMR : Determines the number and type of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC) : Used to establish the connectivity between atoms and confirm the final structure and relative stereochemistry.

-

-

Infrared (IR) Spectroscopy : Identifies the presence of key functional groups (e.g., O-H for hydroxyl, N-H for indole, C=O for ester).

The diagram below outlines a typical workflow for the isolation and identification of this alkaloid.

Biological Activity

This compound is a yohimbine derivative, a class of compounds known for their pharmacological activities.[2][4][5] The parent compound, yohimbine, is well-known as an α₂-adrenergic receptor antagonist.[7][8] Research into specific yohimbine-type alkaloids from Rauvolfia vomitoria, including this compound, has explored their cytotoxic effects.[4][5] Additionally, studies on alkaloids from Rauvolfia ligustrina, including this compound, have investigated their potential anxiolytic effects, suggesting involvement with GABAergic and serotonergic systems.[9] Further research is required to fully characterize its pharmacological profile and potential therapeutic applications.

References

- 1. 18-Beta-hydroxy-3-epi-alpha-yohimbine | C21H26N2O4 | CID 102004710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 18-Beta-hydroxy-3-epi-alpha-yohimbine | 81703-06-2 [chemicalbook.com]

- 3. 18-Beta-hydroxy-3-epi-alpha-yohimbine | CAS:81703-06-2 | Manufacturer ChemFaces [chemfaces.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 18-Beta-hydroxy-3-epi-alpha-yohimbine | CAS#:81703-06-2 | Chemsrc [chemsrc.com]

- 6. 18-Beta-hydroxy-3-epi-alpha-yohimbine | CAS:81703-06-2 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. Yohimbine Alleviates Oxidative Stress and Suppresses Aerobic Cysteine Metabolism Elevated in the Rat Liver of High-Fat Diet-Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Yohimbine - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

Technical Guide: Solubility Profile of 18β-Hydroxy-3-epi-α-yohimbine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 18β-Hydroxy-3-epi-α-yohimbine, a derivative of yohimbine (B192690) found in Rauvolfia vomitoria.[1][2] Understanding the solubility of this compound is critical for its extraction, purification, formulation, and in vitro/in vivo studies. This document compiles available solubility data, outlines a general experimental protocol for quantitative solubility determination, and presents logical workflows for handling this alkaloid.

Qualitative Solubility Data

Currently, publicly available data on the quantitative solubility of this compound is limited. However, several chemical suppliers provide qualitative solubility information. The compound, in its free base form, is generally reported to be soluble in a range of common organic solvents. This is consistent with the general behavior of alkaloids, which are typically more soluble in organic solvents than in water.[3]

The following table summarizes the reported qualitative solubility of this compound.

| Organic Solvent | Solubility |

| Chloroform | Soluble[1][4][5] |

| Dichloromethane | Soluble[1][4][5] |

| Ethyl Acetate | Soluble[1][4][5] |

| Dimethyl Sulfoxide (DMSO) | Soluble[1][4][5] |

| Acetone | Soluble[1][4][5] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise quantitative solubility data (e.g., in mg/mL or mol/L), a standardized experimental protocol should be followed. The following is a general method for determining the equilibrium solubility of this compound in a given organic solvent.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, DMSO, chloroform)

-

Vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that saturation is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any remaining solid particles.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a calibrated HPLC or UV-Vis spectrophotometry method.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the filtered supernatant by interpolating its analytical response on the calibration curve.

-

-

Data Reporting:

-

Express the solubility as mg/mL, g/L, or molarity (mol/L) at the specified temperature.

-

The following diagram illustrates the general workflow for this experimental protocol.

Caption: Experimental workflow for determining quantitative solubility.

Principles of Alkaloid Extraction and Solubility

The solubility of alkaloids like this compound is highly dependent on the pH of the solution. This principle is fundamental to their extraction and purification from natural sources.

-

In Acidic Conditions (Low pH): The nitrogen atoms in the alkaloid structure become protonated, forming a salt. These alkaloid salts are generally polar and thus more soluble in polar solvents like water and alcohols.

-

In Basic/Alkaline Conditions (High pH): The alkaloid exists in its free base form. The free base is less polar and therefore more soluble in non-polar organic solvents such as chloroform, dichloromethane, and ether.

This differential solubility is exploited in liquid-liquid extraction protocols to separate alkaloids from other plant constituents.

The diagram below illustrates the relationship between pH, the form of the alkaloid, and its solubility in different solvent types.

Caption: Relationship between pH, alkaloid form, and solvent polarity.

References

- 1. 18-Beta-hydroxy-3-epi-alpha-yohimbine | 81703-06-2 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Alkaloid Extraction - Lifeasible [lifeasible.com]

- 4. 18-Beta-hydroxy-3-epi-alpha-yohimbine | CAS:81703-06-2 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. 18-Beta-hydroxy-3-epi-alpha-yohimbine | CAS:81703-06-2 | Manufacturer ChemFaces [chemfaces.com]

A Technical Guide to the Physical and Chemical Properties of Yohimbine Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yohimbine (B192690), a naturally occurring indole (B1671886) alkaloid derived from the bark of the Pausinystalia johimbe tree, has a long history of use in traditional medicine and has been investigated for various therapeutic applications.[1] Its pharmacological activity is primarily attributed to its antagonism of α2-adrenergic receptors. Yohimbine's complex pentacyclic structure contains five chiral centers, giving rise to several stereoisomers, each with unique physical, chemical, and pharmacological properties. Understanding the distinct characteristics of these isomers—including yohimbine, corynanthine (B1669447), rauwolscine (B89727) (α-yohimbine), alloyohimbine, and pseudoyohimbine—is critical for targeted drug design and development. This technical guide provides an in-depth comparison of these isomers, detailing their physicochemical properties, receptor binding affinities, and the experimental methodologies used for their characterization.

Core Physicochemical Properties of Yohimbine Isomers

The stereochemical configuration of yohimbine isomers significantly influences their physical and chemical properties. These differences, though sometimes subtle, can impact their solubility, stability, and pharmacokinetic profiles. The following tables summarize the available quantitative data for the key isomers.

Table 1: General and Physical Properties of Yohimbine Isomers

| Property | Yohimbine | Corynanthine | Rauwolscine (α-Yohimbine) | Alloyohimbine | Pseudoyohimbine |

| Molecular Formula | C₂₁H₂₆N₂O₃ | C₂₁H₂₆N₂O₃ | C₂₁H₂₆N₂O₃ | C₂₁H₂₆N₂O₃ | C₂₁H₂₆N₂O₃ |

| Molecular Weight | 354.44 g/mol [2] | 354.44 g/mol [3] | 354.45 g/mol [1] | 354.45 g/mol [4] | 354.44 g/mol [3] |

| Melting Point (°C) | 234 - 241[2] | 225 - 227 (dec.)[5] | Data not available | Data not available | 252 - 293[3] |

| pKa | ~6.5 - 7.5 | Data not available | Data not available | Data not available | Data not available |

| LogP | 2.73[2] | 2.72[6] | Data not available | Data not available | 2.9 |

| Appearance | White crystalline powder[7][8] | Stout prisms from acetone[5] | Crystalline solid | Solid[4] | Rhombic platelets[3] |

Table 2: Solubility Properties of Yohimbine Isomers

| Isomer | Water Solubility | Organic Solvent Solubility |

| Yohimbine | Sparingly soluble (0.348 g/L)[2][9] | Highly soluble in alcohol and chloroform; sparingly soluble in diethyl ether.[7] |

| Corynanthine | Practically insoluble.[5] | Soluble in boiling chloroform, benzene, ethyl acetate, and alcohol.[5] |

| Rauwolscine | Data not available | Soluble in DMSO.[10] |

| Alloyohimbine | Data not available | Soluble in DMSO.[4] |

| Pseudoyohimbine | Data not available | Data not available |

Note: The hydrochloride salts of these alkaloids are generally more water-soluble.[1]

Table 3: Spectroscopic Data of Yohimbine Isomers

| Isomer | UV λmax (nm) in Methanol/Ethanol | Mass Spectrometry (m/z) |

| Yohimbine | 226, 283, 290[5] | [M+H]⁺: 355.202 |

| Corynanthine | 226, 283, 290[5] | [M+H]⁺: 355.202 |

| Rauwolscine | Data not available | [M-H₂O-H]⁻: 335.173 |

| Alloyohimbine | Data not available | Data not available |

| Pseudoyohimbine | 225, 281, 290[3] | [M+H]⁺: 355.202[11] |

Pharmacological Profile: Receptor Binding Affinities

The most significant differences among the yohimbine isomers lie in their pharmacological activities, which are dictated by their binding affinities for various neurotransmitter receptors. Stereoisomerism dramatically alters the selectivity for α1- versus α2-adrenergic receptors and influences interactions with serotonin (B10506) (5-HT) receptors.

Table 4: Adrenergic Receptor Binding Affinities (Ki or pKi) of Yohimbine Isomers

| Isomer | α1-Adrenergic | α2-Adrenergic | α2A-Adrenergic | α2B-Adrenergic | α2C-Adrenergic | Selectivity |

| Yohimbine | pKi: ~7.3[12] | Ki: ~12 nM[10] | pKi: 8.52[13] | pKi: 8.00[13] | pKi: 9.17[13] | α2 > α1 (~30-fold)[14] |

| Corynanthine | High affinity | Low affinity | Data not available | Data not available | Data not available | α1 > α2 (~10-fold)[14][15] |

| Rauwolscine | Low affinity | High affinity (Ki: 12 nM)[10] | Data not available | Data not available | Data not available | α2 > α1 (~30-fold)[14] |

| Alloyohimbine | Ki: 160 nM[16] | Ki: 19 nM[16] | Data not available | Data not available | Data not available | α2-selective |

| Pseudoyohimbine | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

Table 5: Serotonin (5-HT) Receptor Binding Affinities (Ki or pKi) of Yohimbine Isomers

| Isomer | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT2A | 5-HT2B |

| Yohimbine | Ki: 74 nM (partial agonist)[16][17] | Moderate affinity | Moderate affinity | Weak affinity | Moderate affinity |

| Corynanthine | Data not available | Data not available | Data not available | Data not available | Data not available |

| Rauwolscine | Ki: 158 nM (partial agonist)[1][17] | Data not available | High affinity[18] | Antagonist[1] | Antagonist (Ki: 14.3 nM)[1][10] |

| Alloyohimbine | Data not available | Data not available | Data not available | Data not available | Data not available |

| Pseudoyohimbine | Data not available | Data not available | Data not available | Data not available | Data not available |

Signaling Pathways and Mechanisms of Action

The differential receptor affinities of yohimbine isomers translate into distinct downstream signaling cascades.

α2-Adrenergic Receptor Antagonism (Yohimbine, Rauwolscine, Alloyohimbine)

The primary mechanism of action for yohimbine and rauwolscine is the competitive antagonism of presynaptic α2-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi). Their activation by norepinephrine (B1679862) normally inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels and subsequently decreasing norepinephrine release. By blocking these receptors, yohimbine and its α2-selective isomers prevent this negative feedback, leading to an increase in norepinephrine release into the synaptic cleft.

References

- 1. Rauwolscine - Wikipedia [en.wikipedia.org]

- 2. Alloyohimbine | C21H26N2O3 | CID 120716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pseudoyohimbine [drugfuture.com]

- 4. medkoo.com [medkoo.com]

- 5. bsphs.org [bsphs.org]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Pseudoyohimbine hydrochloride | C21H27ClN2O3 | CID 72710638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Pseudoyohimbine | C21H26N2O3 | CID 251562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 13. researchgate.net [researchgate.net]

- 14. scholars.nova.edu [scholars.nova.edu]

- 15. Pre- and postsynaptic alpha adrenoceptor selectivity studies with yohimbine and its two diastereoisomers rauwolscine and corynanthine in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Partial agonist properties of rauwolscine and yohimbine for the inhibition of adenylyl cyclase by recombinant human 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 5-Hydroxytryptamine 5-HT1B and 5-HT1D receptors mediating inhibition of adenylate cyclase activity. Pharmacological comparison with special reference to the effects of yohimbine, rauwolscine and some beta-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Minor Rauwolfia Alkaloids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profiles of several minor alkaloids found in Rauwolfia species. While reserpine (B192253) has been the most extensively studied compound from this plant genus, a host of other alkaloids exhibit significant and diverse biological activities. This document focuses on the pharmacological actions, quantitative data, underlying mechanisms, and detailed experimental protocols for ajmaline (B190527), ajmalicine (B1678821), yohimbine (B192690), serpentine (B99607), rescinnamine (B1680530), and deserpidine (B1670285).

Ajmaline

Ajmaline is a Class Ia antiarrhythmic agent, primarily recognized for its effects on cardiac ion channels. Its pharmacological profile is characterized by the blockade of sodium, potassium, and calcium channels, leading to alterations in the cardiac action potential.

Quantitative Pharmacological Data

| Target Ion Channel | Parameter | Value | Species/Cell Line | Reference |

| Cardiac Sodium Channel (Nav1.5) | IC50 | 27.8 ± 1.14 µM (at -75 mV holding potential) | Rat ventricular myocytes | [1] |

| IC50 | 47.2 ± 1.16 µM (at -120 mV holding potential) | Rat ventricular myocytes | [1] | |

| L-type Calcium Channel (Cav1.2) | IC50 | 70.8 ± 0.09 µM | Rat ventricular myocytes | [1] |

| Transient Outward Potassium Current (Ito) | IC50 | 25.9 ± 2.91 µM | Rat ventricular myocytes | [1] |

| ATP-sensitive Potassium Channel (IK(ATP)) | IC50 | 13.3 ± 1.1 µM | Rat ventricular myocytes | [1] |

| hERG Potassium Channel | IC50 | 1.0 µM | HEK cells |

Mechanism of Action and Signaling Pathway

Ajmaline's primary antiarrhythmic effect stems from its blockade of voltage-gated sodium channels in cardiomyocytes.[2] This action reduces the rate of rise of the action potential (Phase 0), slows conduction velocity, and prolongs the effective refractory period.[2] Additionally, its blockade of potassium channels, particularly the transient outward current (Ito), contributes to the prolongation of the action potential duration.[1] The multifaceted ion channel blockade makes ajmaline effective in suppressing certain types of cardiac arrhythmias.

Figure 1: Ajmaline's Mechanism of Action on Cardiac Ion Channels.

Experimental Protocol: Whole-Cell Patch Clamp Recording of Cardiac Ion Channels

This protocol outlines the methodology to determine the IC50 of ajmaline on cardiac sodium channels.

1. Cell Preparation:

-

Isolate ventricular myocytes from adult rat hearts via enzymatic digestion.

-

Plate the isolated myocytes on laminin-coated glass coverslips and allow them to adhere.

2. Electrophysiological Recording:

-

Use a patch-clamp amplifier and a data acquisition system.

-

Fabricate borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with the internal solution.

-

The external solution (Tyrode's solution) should contain (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).

-

The internal pipette solution should contain (in mM): 120 CsF, 20 CsCl, 10 EGTA, and 10 HEPES (pH adjusted to 7.2 with CsOH).

-

Establish a whole-cell patch-clamp configuration.

-

Hold the cell membrane potential at a holding potential of -120 mV to ensure full availability of sodium channels.

-

Apply depolarizing voltage steps to elicit sodium currents.

3. Drug Application and Data Analysis:

-

Perfuse the cells with the external solution containing various concentrations of ajmaline.

-

Record the peak sodium current at each ajmaline concentration.

-

Plot the percentage of current inhibition against the logarithm of the ajmaline concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Ajmalicine

Ajmalicine is primarily known for its vasodilatory properties, acting as a selective antagonist at α1-adrenergic receptors.

Quantitative Pharmacological Data

Mechanism of Action and Signaling Pathway

Ajmalicine competitively blocks α1-adrenergic receptors on vascular smooth muscle cells. This prevents the binding of endogenous catecholamines like norepinephrine (B1679862), thereby inhibiting the Gq/11-protein coupled signaling cascade. The downstream effects include the inhibition of phospholipase C (PLC) activation, leading to reduced inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) production. Consequently, intracellular calcium release from the sarcoplasmic reticulum is diminished, resulting in smooth muscle relaxation and vasodilation.[3]

Figure 2: Ajmalicine's Antagonism of the α1-Adrenergic Receptor Signaling Pathway.

Experimental Protocol: In Vitro Vasodilation Assay Using Rat Aortic Rings

This protocol describes a method to assess the vasodilatory effect of ajmalicine.

1. Tissue Preparation:

-

Euthanize a male Wistar rat and excise the thoracic aorta.

-

Clean the aorta of adherent connective tissue and cut it into 3-4 mm rings.

-

Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

2. Experimental Procedure:

-

Allow the rings to equilibrate under a resting tension of 2 g for 60-90 minutes.

-

Induce a stable contraction with an α1-adrenergic agonist, such as phenylephrine (B352888) (1 µM).

-

Once a plateau in contraction is reached, add cumulative concentrations of ajmalicine to the organ bath.

-

Record the changes in isometric tension.

3. Data Analysis:

-

Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.

-

Plot the percentage of relaxation against the logarithm of the ajmalicine concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the EC50 value.

Yohimbine

Yohimbine is a well-characterized selective α2-adrenergic receptor antagonist. It also exhibits affinity for other receptors, including serotonin (B10506) receptors.

Quantitative Pharmacological Data

| Receptor | Parameter | Value (nM) | Species/Tissue | Reference |

| α2A-Adrenergic Receptor | pKb | 7.20 | Rat Hippocampus | [4] |

| α2-Adrenergic Receptor | Kd | 3.7 ± 0.4 | Human fat cells | [5] |

| Serotonin 5-HT1A Receptor | Kd | 74 | Rat | [6] |

Mechanism of Action and Signaling Pathway

Yohimbine's primary mechanism of action is the competitive blockade of presynaptic α2-adrenergic receptors in the central and peripheral nervous systems. These receptors are part of a negative feedback loop that regulates norepinephrine release. By blocking these receptors, yohimbine increases the release of norepinephrine from sympathetic nerve terminals. This leads to an increase in sympathetic outflow, resulting in effects such as increased heart rate and blood pressure. At higher doses, yohimbine can act as a 5-HT1A receptor agonist.[2][6][7][8]

Figure 3: Yohimbine's Antagonism of Presynaptic α2-Adrenergic Receptors.

Experimental Protocol: Schild Analysis for Determining pA2 of Yohimbine at α2-Adrenergic Receptors

This protocol details the Schild analysis to quantify the competitive antagonism of yohimbine.

1. Preparation:

-

Use an isolated tissue preparation that expresses α2-adrenergic receptors, such as the rat vas deferens.

-

Mount the tissue in an organ bath containing an appropriate physiological salt solution at 37°C, bubbled with 95% O2 and 5% CO2.

2. Experimental Procedure:

-

Obtain a cumulative concentration-response curve for an α2-adrenergic agonist (e.g., clonidine).

-

Wash the tissue and allow it to return to baseline.

-

Incubate the tissue with a fixed concentration of yohimbine for a predetermined equilibration period.

-

Obtain a second cumulative concentration-response curve for the agonist in the presence of yohimbine.

-

Repeat this process with several increasing concentrations of yohimbine.

3. Data Analysis:

-

Calculate the dose ratio (DR) for each concentration of yohimbine. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

-

Plot log(DR-1) against the negative logarithm of the molar concentration of yohimbine.

-

The x-intercept of the resulting linear regression line provides the pA2 value, which is a measure of the antagonist's affinity. A slope of 1 is indicative of competitive antagonism.

Serpentine

Serpentine is a minor alkaloid that has demonstrated cytotoxic activity against various cancer cell lines.

Quantitative Pharmacological Data

| Cell Line | Parameter | Value (µM) | Reference |

| Human Promyelocytic Leukemia (HL-60) | IC50 | 67 | [9] |

Note: More comprehensive quantitative data on the cytotoxicity of serpentine across a wider range of cancer cell lines is needed.

Mechanism of Action

The precise mechanism of serpentine's cytotoxic action is not fully elucidated but is thought to involve the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.

Experimental Protocol: MTT Assay for Determining Cytotoxicity (IC50)

This protocol describes how to determine the IC50 of serpentine on a cancer cell line.

1. Cell Culture and Seeding:

-

Culture the desired cancer cell line (e.g., HL-60) in appropriate media and conditions.

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

2. Drug Treatment:

-

Prepare a series of dilutions of serpentine in the culture medium.

-

Replace the medium in the wells with the medium containing the different concentrations of serpentine. Include a vehicle control.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

3. MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

4. Data Analysis:

-

Calculate the percentage of cell viability for each concentration of serpentine relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the serpentine concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Rescinnamine and Deserpidine

Rescinnamine and deserpidine are structurally related to reserpine and share a similar primary mechanism of action.

Quantitative Pharmacological Data

Specific IC50 or Ki values for the inhibition of VMAT2 by rescinnamine and deserpidine are not as readily available as for reserpine. However, their pharmacological effects are attributed to this mechanism.

Mechanism of Action and Signaling Pathway

Both rescinnamine and deserpidine are inhibitors of the vesicular monoamine transporter 2 (VMAT2).[2][3] VMAT2 is responsible for packaging monoamine neurotransmitters (dopamine, norepinephrine, serotonin) into synaptic vesicles for subsequent release. By irreversibly inhibiting VMAT2, these alkaloids lead to the depletion of monoamines in the presynaptic nerve terminal. The unpackaged neurotransmitters are then degraded by monoamine oxidase (MAO). The depletion of norepinephrine in the peripheral sympathetic nervous system results in vasodilation and a decrease in blood pressure. The depletion of monoamines in the central nervous system contributes to their sedative and antipsychotic effects. Some evidence also suggests that rescinnamine may act as an angiotensin-converting enzyme (ACE) inhibitor.[1][8]

Figure 4: Mechanism of VMAT2 Inhibition by Rescinnamine and Deserpidine.

Experimental Protocol: [3H]Dihydrotetrabenazine (DTBZ) Binding Assay for VMAT2 Inhibition

This protocol describes a competitive binding assay to assess the inhibition of VMAT2.

1. Membrane Preparation:

-

Prepare synaptic vesicles from rat striatum by differential centrifugation.

-

Resuspend the final vesicle pellet in an appropriate buffer.

2. Binding Assay:

-

In a series of tubes, add a fixed concentration of [3H]dihydrotetrabenazine ([3H]DTBZ), a high-affinity VMAT2 ligand.

-

Add increasing concentrations of the test compound (rescinnamine or deserpidine).

-

Include tubes for total binding (only [3H]DTBZ) and non-specific binding ([3H]DTBZ in the presence of a high concentration of unlabeled tetrabenazine).

-

Add the synaptic vesicle preparation to initiate binding.

-

Incubate at room temperature.

3. Separation and Counting:

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

This guide provides a foundational understanding of the pharmacological profiles of these minor Rauwolfia alkaloids. Further research is warranted to fully elucidate their therapeutic potential and to discover more detailed quantitative pharmacological data, particularly for the less-studied compounds.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Deserpidine? [synapse.patsnap.com]

- 4. Pharmacological characterization of the α2A-adrenergic receptor inhibiting rat hippocampal CA3 epileptiform activity: Comparison of ligand efficacy and potency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deserpidine | C32H38N2O8 | CID 8550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Rescinnamine | C35H42N2O9 | CID 5280954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. rescinnamine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

18β-Hydroxy-3-epi-α-yohimbine: A Technical Whitepaper on its Potential as an α2-Adrenergic Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential of 18β-Hydroxy-3-epi-α-yohimbine as an α2-adrenergic antagonist. As a derivative of the well-characterized α2-adrenergic antagonist yohimbine, this natural product, found in plant species such as Rauvolfia vomitoria and Rauvolfia serpentina, presents a compelling case for further pharmacological investigation.[1][2] While direct quantitative data on the α2-adrenergic antagonist activity of this compound is limited in publicly available literature, this document provides a comprehensive overview of the established methodologies and signaling pathways relevant to its characterization. The following sections detail the theoretical framework for its action, standardized experimental protocols for determining its binding affinity and functional antagonism, and visual representations of the underlying molecular mechanisms and experimental workflows.

Introduction to α2-Adrenergic Receptors and Antagonism

The α2-adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are crucial in regulating neurotransmitter release from sympathetic nerves and in the central nervous system. These receptors are activated by endogenous catecholamines like norepinephrine (B1679862) and epinephrine. The α2-adrenergic receptor family consists of three subtypes: α2A, α2B, and α2C. Antagonists of these receptors, such as yohimbine, block the binding of agonists, thereby inhibiting the receptor's signaling cascade. This action leads to an increase in norepinephrine release, which can have various physiological effects.

This compound: A Compound of Interest

This compound is an indole (B1671886) alkaloid and a derivative of yohimbine.[2] Its structural similarity to yohimbine, a potent and selective α2-adrenergic antagonist, suggests that it may possess similar pharmacological properties. While some research has explored its anxiolytic effects, a thorough characterization of its activity at α2-adrenergic receptors is not extensively documented in current literature.[3] This whitepaper aims to provide the necessary technical guidance for such an investigation.

α2-Adrenergic Receptor Signaling Pathway

The canonical signaling pathway for α2-adrenergic receptors involves coupling to inhibitory G proteins (Gi/o). Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the G protein. This results in the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. An antagonist like this compound would prevent this cascade by occupying the receptor's binding site without initiating the conformational change required for G protein activation.

Quantitative Data Presentation

While specific quantitative data for this compound is not available, the following tables serve as templates for the data that should be collected to characterize its α2-adrenergic antagonist properties. Data for the parent compound, yohimbine, is included for reference where available from various studies.

Table 1: Radioligand Binding Affinity of Yohimbine for α2-Adrenergic Receptors

| Radioligand | Tissue/Cell Line | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| [3H]-Yohimbine | Neonatal Rat Lung | 1.53 | 304 | [4] |

| [3H]-Yohimbine | Human Platelets | 6.2 ± 1.4 | 507 ± 53 | [5] |

| [3H]-Yohimbine | HT 29 Cells | 6.3 ± 0.9 | 224 ± 28 | [6] |

| [3H]-Yohimbine | Rat Cerebral Cortex | 10.13 ± 1.95 | 254 ± 22 | [7] |

| [3H]-Yohimbine | Isolated Human Fat Cells | 3.7 ± 0.4 | - | [8] |

Table 2: Template for Competitive Binding Affinity of this compound

| α2-Receptor Subtype | Radioligand | Test Compound | Ki (nM) |

| α2A | [Specify] | This compound | To be determined |

| α2B | [Specify] | This compound | To be determined |

| α2C | [Specify] | This compound | To be determined |

Table 3: Template for Functional Antagonism of this compound

| Assay Type | Agonist | Test Compound | IC50 (nM) | pA2 |

| GTPγS Binding | [Specify] | This compound | To be determined | To be determined |

| cAMP Inhibition | [Specify] | This compound | To be determined | To be determined |

Experimental Protocols

The following are detailed methodologies for key experiments required to characterize the α2-adrenergic antagonist activity of this compound.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a test compound to the α2-adrenergic receptor.

Objective: To determine the affinity of this compound for α2-adrenergic receptors through competitive displacement of a radiolabeled antagonist.

Materials:

-

Cell membranes expressing the α2-adrenergic receptor subtype of interest.

-

Radiolabeled antagonist (e.g., [3H]-Yohimbine or [3H]-Rauwolscine).

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the receptor in a lysis buffer and isolate the membrane fraction by differential centrifugation.[9]

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[9]

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the ability of a compound to antagonize agonist-induced G protein activation.

Objective: To determine the functional antagonist activity of this compound at α2-adrenergic receptors.

Materials:

-

Cell membranes expressing the α2-adrenergic receptor and associated Gi/o proteins.

-

[35S]GTPγS.

-

A known α2-adrenergic agonist (e.g., clonidine).

-

This compound.

-

Assay buffer (containing GDP, MgCl2).

-

Stop solution.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Pre-incubation: Incubate the cell membranes with varying concentrations of this compound.

-

Agonist Stimulation: Add a fixed concentration of the α2-adrenergic agonist to stimulate G protein activation.

-

GTPγS Binding: Initiate the binding reaction by adding [35S]GTPγS.

-

Incubation: Incubate for a defined period to allow for [35S]GTPγS binding to activated G proteins.

-

Termination and Filtration: Stop the reaction and filter the mixture through glass fiber filters.

-

Quantification: Measure the amount of bound [35S]GTPγS using a scintillation counter.

-

Data Analysis: Plot the agonist-stimulated [35S]GTPγS binding as a function of the concentration of this compound to determine the IC50 value.

Logical Relationships in Antagonist Characterization

The characterization of this compound as an α2-adrenergic antagonist follows a logical progression from determining its binding properties to assessing its functional effects.

Conclusion

This compound holds promise as a potential α2-adrenergic antagonist due to its structural relationship with yohimbine. While direct evidence of its activity is currently sparse, the experimental frameworks outlined in this technical guide provide a clear path for its comprehensive pharmacological characterization. The determination of its binding affinity and functional potency at the α2-adrenergic receptor subtypes is a critical next step in evaluating its therapeutic potential. The methodologies presented here represent the gold standard for such investigations and will be instrumental in elucidating the pharmacological profile of this intriguing natural compound.

References

- 1. 18-Beta-hydroxy-3-epi-alpha-yohimbine | C21H26N2O4 | CID 102004710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of [3H]yohimbine binding to putative alpha-2 adrenergic receptors in neonatal rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Agonist and antagonist binding to alpha 2-adrenergic receptors in purified membranes from human platelets. Implications of receptor-inhibitory nucleotide-binding protein stoichiometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of alpha 2-adrenergic receptors in the human colon adenocarcinoma cell line HT 29 in culture by [3H]yohimbine binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characteristics of the [3H]-yohimbine binding on rat brain alpha2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of adrenoceptors of the alpha 2-subtype on isolated human fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

Anxiolytic Potential of 18β-Hydroxy-3-epi-α-yohimbine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the anxiolytic potential of 18β-Hydroxy-3-epi-α-yohimbine, a derivative of the α2-adrenergic receptor antagonist yohimbine. While research on this specific compound is in its nascent stages, preliminary evidence suggests a promising anxiolytic profile, distinguishing it from its parent compound which can exhibit anxiogenic effects. This document collates the available preclinical data, outlines relevant experimental methodologies, and visualizes the hypothesized signaling pathways to guide further research and development in the field of anxiolytic therapeutics.

Introduction

Anxiety disorders are among the most prevalent psychiatric conditions, necessitating the development of novel and effective therapeutic agents. Yohimbine, a natural indole (B1671886) alkaloid, is well-characterized as an α2-adrenergic receptor antagonist. Its pharmacological effects on anxiety are complex, with reports of both anxiogenic and, under certain conditions, anxiolytic-like properties. This has spurred interest in its derivatives, such as this compound, with the aim of isolating and enhancing its anxiolytic potential while mitigating anxiogenic effects.

Initial preclinical investigations utilizing a zebrafish model have indicated that this compound may possess significant anxiolytic properties. This guide will delve into the specifics of these findings, the methodologies employed for their assessment, and the potential molecular mechanisms underlying these effects.

Quantitative Data Summary

The available quantitative data for this compound is currently limited to a single key preclinical study in zebrafish. The following tables summarize the reported findings. It is important to note that detailed receptor binding affinities and efficacy values (IC50/EC50) for this specific compound are not yet publicly available.

Table 1: Behavioral Effects of this compound in Adult Zebrafish

| Dosage (mg/kg) | Observed Effect on Anxiety-Like Behavior | Effect on Locomotor Activity |

| 4 | Anxiolytic | Reduced |

| 12 | Anxiolytic | Reduced |

| 20 | Anxiolytic | Reduced |

Data derived from a study on the anxiolytic effects of indole alkaloids in adult zebrafish.

Table 2: Acute Toxicity Data for this compound

| Parameter | Value | Species |

| LD50 | > 20 mg/kg | Zebrafish |

This indicates a favorable acute safety profile in the tested model.

Experimental Protocols

The primary behavioral assay used to evaluate the anxiolytic potential of this compound is the Light-Dark Box Test adapted for zebrafish. Below is a detailed methodology representative of such an experiment.

Light-Dark Box Test for Adult Zebrafish

Objective: To assess anxiety-like behavior in zebrafish based on their innate aversion to brightly illuminated areas.

Apparatus:

-

A rectangular tank (e.g., 40 cm length x 20 cm width x 20 cm height) divided into two equal compartments: one black (dark) and one white (light).

-

A connecting passage between the two compartments to allow free movement of the fish.

-

An overhead light source to illuminate the white compartment to a standardized level (e.g., 1500 lux).

-

A video camera positioned above the tank to record the fish's activity.

-

Video tracking software for automated analysis of the recorded behavior.

Procedure:

-

Acclimation: Individually house zebrafish in holding tanks for a specified period before the experiment to minimize stress.

-

Habituation: Gently transfer a single zebrafish to the center of the light-dark box and allow it to acclimate for a period of 3-5 minutes with the passage to the dark compartment blocked.

-

Testing: After the habituation period, remove the barrier and allow the fish to freely explore both compartments for a defined duration (e.g., 5-10 minutes).

-

Recording: Record the entire session using the overhead video camera.

-

Data Analysis: The video tracking software is used to quantify the following parameters:

-

Time spent in the white compartment (s)

-

Time spent in the dark compartment (s)

-

Number of entries into the white compartment

-

Number of entries into the dark compartment

-

Total distance traveled (cm)

-

Latency to first enter the dark compartment (s)

-

Interpretation: An increase in the time spent in the white compartment and the number of entries into it is indicative of an anxiolytic effect. A decrease in total distance traveled may suggest sedative effects.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms underlying the anxiolytic effects of this compound are yet to be fully elucidated. However, based on preliminary evidence and the pharmacology of its parent compound, yohimbine, the following signaling pathways are of significant interest.

Hypothesized Serotonergic Pathway Involvement

Preclinical findings suggest a crucial role for the serotonergic system. The anxiolytic effects of this compound in zebrafish were reversed by the administration of granisetron, a selective 5-HT3 receptor antagonist. This points towards a potential interaction with 5-HT3 receptors, which are ligand-gated ion channels.

Caption: Hypothesized interaction with the 5-HT3 receptor.

The diagram above illustrates a simplified serotonergic synapse. Antagonism at the 5-HT3 receptor by this compound could prevent the rapid, excitatory neurotransmission mediated by serotonin, leading to a reduction in anxiety.

Potential Adrenergic and GABAergic System Interactions

Given its structural similarity to yohimbine, it is plausible that this compound also interacts with adrenergic receptors. Yohimbine is a potent α2-adrenergic antagonist, which increases norepinephrine (B1679862) release and can lead to anxiogenic effects. The hydroxylation and epimerization in this compound may alter its affinity and selectivity for α-adrenergic receptor subtypes, potentially reducing or eliminating the anxiogenic properties of the parent compound.

Furthermore, the interplay between the serotonergic and GABAergic systems in regulating anxiety is well-established. Modulation of serotonergic activity can influence GABAergic tone, which is the primary inhibitory neurotransmitter system in the central nervous system. Future studies should investigate the potential downstream effects of this compound on GABAergic signaling.

Caption: General experimental workflow for preclinical screening.

Future Directions

The preliminary findings on the anxiolytic potential of this compound are encouraging, but further research is imperative to validate and extend these observations. Key future research directions include:

-

In-depth Pharmacological Profiling: Comprehensive receptor binding assays are needed to determine the affinity and selectivity of this compound for a wide range of receptors, including subtypes of serotonergic, adrenergic, and dopaminergic receptors, as well as GABA receptors.

-

Elucidation of Molecular Mechanisms: Further studies are required to confirm the role of the 5-HT3 receptor and to investigate other potential signaling pathways involved in its anxiolytic effects.

-

Preclinical Validation in Mammalian Models: The anxiolytic effects observed in zebrafish need to be replicated in rodent models of anxiety (e.g., elevated plus-maze, open field test) to establish broader preclinical efficacy.

-

Pharmacokinetic and Safety Studies: Detailed pharmacokinetic (ADME) and toxicology studies are necessary to fully characterize the drug-like properties and safety profile of this compound.

Conclusion

This compound represents a promising lead compound in the search for novel anxiolytics. Its apparent anxiolytic activity in a preclinical model, coupled with a favorable acute safety profile, warrants a more thorough investigation into its pharmacological and therapeutic potential. The differentiation of its effects from the parent compound, yohimbine, suggests that subtle structural modifications can significantly alter the pharmacological profile of this class of indole alkaloids, opening new avenues for the development of targeted anxiety treatments. This technical guide serves as a foundational resource to inform and guide these future research endeavors.

The Core Mechanism of Action of Hydroxylated Yohimbine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of hydroxylated yohimbine (B192690) derivatives, primarily focusing on its two main metabolites, 10-hydroxyyohimbine (B1664517) and 11-hydroxyyohimbine (B138978). This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to facilitate a deeper understanding for research and development purposes.

Introduction

Yohimbine, an indole (B1671886) alkaloid derived from the bark of the Pausinystalia yohimbe tree, is well-documented for its sympathomimetic and aphrodisiac effects. Its primary mechanism of action is the competitive antagonism of α2-adrenergic receptors.[1][2][3][4] In humans, yohimbine is metabolized in the liver by cytochrome P450 enzymes (primarily CYP2D6 and CYP3A4) into hydroxylated derivatives, with 11-hydroxyyohimbine being the major pharmacologically active metabolite and 10-hydroxyyohimbine being a less abundant metabolite.[2][3][5] Understanding the pharmacological profile of these metabolites is crucial for a complete picture of yohimbine's effects and for the development of related compounds.

Receptor Binding Profile

The primary molecular targets of yohimbine and its hydroxylated derivatives are G-protein coupled receptors (GPCRs), with a notable affinity for adrenergic and serotonergic receptors.

Adrenergic Receptors

The hallmark of yohimbine and its hydroxylated metabolites is their antagonist activity at α2-adrenergic receptors. This antagonism blocks the presynaptic negative feedback mechanism for norepinephrine (B1679862) release, leading to increased synaptic concentrations of norepinephrine and enhanced sympathetic outflow.[1][3]

However, the in vivo activity of these compounds is significantly influenced by their binding to plasma proteins.

Serotonin (B10506) and Dopamine (B1211576) Receptors